molecular formula C15H13ClN2O4S B2590024 N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid CAS No. 676995-91-8

N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid

Cat. No.: B2590024
CAS No.: 676995-91-8
M. Wt: 352.79
InChI Key: AKEGBXSYBBSAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid is a complex organic compound that features a thiophene ring substituted with a carbamoyl group and a 4-chloro-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions of thiophene derivatives with biological systems.

    Industry: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-Carbamoyl-5-(4-fluoro-phenyl)-thiophen-3-yl]-succinamic acid
  • N-[2-Carbamoyl-5-(4-methyl-phenyl)-thiophen-3-yl]-succinamic acid
  • N-[2-Carbamoyl-5-(4-nitro-phenyl)-thiophen-3-yl]-succinamic acid

Uniqueness

N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid is unique due to the presence of the 4-chloro-phenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

4-[[2-carbamoyl-5-(4-chlorophenyl)thiophen-3-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c16-9-3-1-8(2-4-9)11-7-10(14(23-11)15(17)22)18-12(19)5-6-13(20)21/h1-4,7H,5-6H2,(H2,17,22)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEGBXSYBBSAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)NC(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.